molecular formula C18H18F4N2 B5645596 1-[(3-Fluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine

1-[(3-Fluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B5645596
M. Wt: 338.3 g/mol
InChI Key: YDTDJVLCFAPVPV-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 1-[(3-Fluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves several steps:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(3-Fluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3-Fluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors or enzymes in the body, modulating their activity.

    Pathways: It may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

1-[(3-Fluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine can be compared with other piperazine derivatives:

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F4N2/c19-16-5-1-3-14(11-16)13-23-7-9-24(10-8-23)17-6-2-4-15(12-17)18(20,21)22/h1-6,11-12H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTDJVLCFAPVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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